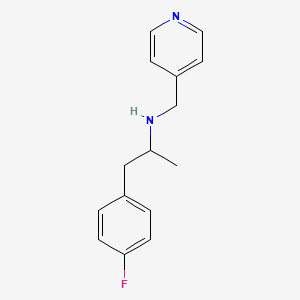![molecular formula C17H16BrClN2O2 B6073695 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide](/img/structure/B6073695.png)
5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide, also known as BCP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BCP is a derivative of benzamide and is commonly used as a chemical probe to investigate the role of protein-protein interactions in biological systems. In
Mécanisme D'action
5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide binds to the SH3 domain of Grb2 through a hydrophobic interaction with the phenyl ring of the compound and a hydrogen bond with the amide group. This binding disrupts the protein-protein interaction between Grb2 and its binding partners, leading to downstream effects on signaling pathways.
Biochemical and Physiological Effects
5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been shown to inhibit the activation of the Ras, PI3K-Akt, and JNK signaling pathways, which are involved in cell growth, proliferation, and survival. 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the anti-apoptotic protein Bcl-2. In addition, 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and leukemia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide as a chemical probe is its high specificity for the SH3 domain of Grb2. This allows for the selective disruption of protein-protein interactions involving this domain, which can provide valuable insights into the function of signaling pathways. However, one limitation of using 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide is its potential toxicity, which can limit its use in certain experimental systems.
Orientations Futures
There are several future directions for the use of 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide in scientific research. One area of interest is the development of 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide derivatives with improved specificity and reduced toxicity. Another area of interest is the use of 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide as a tool for the identification of novel protein-protein interactions in biological systems. Finally, the use of 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide in combination with other chemical probes and genetic tools can provide a more comprehensive understanding of signaling pathways and their role in disease.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-aminobutyramide under basic conditions. The resulting product is then purified by column chromatography to obtain pure 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide. The synthesis of 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide is a straightforward process and can be performed on a large scale, making it readily available for research purposes.
Applications De Recherche Scientifique
5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide is widely used as a chemical probe to study protein-protein interactions in biological systems. It has been shown to bind to the SH3 domain of the protein Grb2, which is involved in numerous signaling pathways. 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has also been used to investigate the role of the protein-protein interaction between the SH3 domain of Grb2 and the proline-rich motif of the protein Sos, which is involved in the activation of the Ras signaling pathway. In addition, 5-bromo-N-[4-(butyrylamino)phenyl]-2-chlorobenzamide has been used to study the interaction between the SH3 domain of Grb2 and the protein Gab1, which is involved in the activation of the PI3K-Akt signaling pathway.
Propriétés
IUPAC Name |
5-bromo-N-[4-(butanoylamino)phenyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2/c1-2-3-16(22)20-12-5-7-13(8-6-12)21-17(23)14-10-11(18)4-9-15(14)19/h4-10H,2-3H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVOLAPYMJOGMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(4-ethoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6073612.png)
![methyl N-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6073615.png)

![dimethyl 2-{[(2-nitrophenyl)acetyl]amino}terephthalate](/img/structure/B6073625.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methoxyacetamide](/img/structure/B6073630.png)
![N-(5-{[(4-chlorophenyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(4-fluorophenyl)urea](/img/structure/B6073632.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1-cyclohexene-1-carboxamide](/img/structure/B6073645.png)
![2-[8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-1-naphthol](/img/structure/B6073648.png)
![N-[({3-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B6073656.png)
![2-iodo-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6073674.png)
![2-(2-ethylbutanoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6073677.png)
![2-chloro-N-[2-(tetrahydro-2H-pyran-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B6073684.png)
![N-({1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B6073689.png)
![N-(4-chloro-3-{[5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]amino}phenyl)-2-methylacrylamide](/img/structure/B6073712.png)